1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride
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Overview
Description
1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride is a chemical compound with the molecular formula C13H16ClN It is known for its unique structure, which combines elements of both indene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,1-b]pyridin-1-ium chloride
- 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,1-b]pyridinium chloride
- 1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride
Uniqueness
1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride stands out due to its unique structural features, which combine elements of both indene and pyridine rings.
Properties
CAS No. |
80276-06-8 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-methyl-2,3,9,9a-tetrahydroindeno[2,3-b]pyridin-9-ol;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-8-4-7-10-9-5-2-3-6-11(9)13(15)12(10)14;/h2-3,5-7,12-13,15H,4,8H2,1H3;1H |
InChI Key |
XBTINXHHNLKIBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C2C1C(C3=CC=CC=C23)O.Cl |
Origin of Product |
United States |
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